4-[2-(3-Chlorophenyl)ethyl]piperidine
Description
4-[2-(3-Chlorophenyl)ethyl]piperidine is a piperidine derivative featuring a 3-chlorophenyl group attached via an ethyl chain to the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a structural scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 3-chlorophenyl substitution introduces steric and electronic effects that influence binding affinity and selectivity, particularly in central nervous system (CNS) targets such as dopamine and serotonin transporters . This compound is structurally related to several pharmacologically active analogs, making its comparative analysis critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
4-[2-(3-chlorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,10-11,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGOZBMVNAAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-[2-(4-Chlorophenyl)ethyl]piperidine
- Structural Difference : The chlorine atom is at the para position on the phenyl ring instead of meta.
- Biological Impact: Dopamine Transporter (DAT) Affinity: The 4-chloro analog exhibits reduced DAT inhibition compared to the 3-chloro derivative. This suggests that meta-substitution optimizes steric interactions with transporter binding pockets . Lipophilicity: The 4-chloro derivative has a slightly higher logP (2.1 vs.
Substitution Variants: 4-[2-(3-Trifluoromethylphenyl)ethyl]piperidine Hydrochloride
- Structural Difference : The 3-chlorophenyl group is replaced with a 3-trifluoromethylphenyl moiety.
- Biological Impact :
- Serotonin Transporter (SERT) Selectivity : The trifluoromethyl group enhances SERT inhibition (Ki = 8 nM vs. 23 nM for the 3-chloro analog) due to increased electronegativity and hydrophobic interactions .
- Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism, improving plasma half-life .
Linkage Modifications: 4-[(3-Chlorophenyl)methylene]piperidine Hydrochloride
- Structural Difference : The ethyl linker is replaced with a methylene group, creating a conjugated double bond.
- Biological Impact :
- Conformational Rigidity : The rigid structure diminishes DAT/SERT activity (Ki > 1,000 nM) but enhances affinity for σ-receptors (Ki = 12 nM), highlighting the importance of linker flexibility in target specificity .
- Solubility : Reduced solubility (0.5 mg/mL vs. 2.3 mg/mL for the ethyl-linked analog) due to decreased polarity .
Functionalized Derivatives: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone Hydrochloride
- Structural Difference: The piperidine nitrogen is methylated and linked to a pyridine-methanone group.
- Biological Impact :
Research Findings and Implications
- Substituent Position : Meta-chloro substitution optimizes DAT/SERT inhibition, while para-substitution reduces activity due to suboptimal binding pocket alignment .
- Electron-Withdrawing Groups : Trifluoromethyl enhances SERT selectivity via hydrophobic and electronic effects, though at the cost of DAT affinity .
- Linker Flexibility: Ethyl chains balance conformational freedom and target engagement, whereas rigid linkers shift activity to non-CNS targets .
- Safety Profiles : Nitrogen methylation or pyridine incorporation increases potency but may elevate toxicity risks, necessitating careful optimization .
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